Methyl 4-amino-5-nitropyridine-2-carboxylate
Overview
Description
Methyl 4-amino-5-nitropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H7N3O4 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-amino-5-nitropyridine-2-carboxylate (M4A5NPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
M4A5NPC is characterized by a pyridine ring substituted with an amino group at the 4-position, a nitro group at the 5-position, and a carboxylate group at the 2-position. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C7H7N3O4 |
Molecular Weight | 183.15 g/mol |
CAS Number | 850544-21-7 |
Biological Activities
Research indicates that M4A5NPC exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that M4A5NPC may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antitumor Effects : The compound has been investigated for its potential antitumor activity, particularly against certain types of cancer cells. Its structural components may interact with cellular pathways involved in tumor growth and proliferation.
- Enzyme Inhibition : M4A5NPC has shown promise as an inhibitor of specific enzymes, which could be relevant in the context of metabolic diseases or cancer therapy.
Synthesis
The synthesis of M4A5NPC typically involves several steps, including:
- Starting Materials : The synthesis begins with readily available pyridine derivatives.
- Functionalization : The introduction of amino and nitro groups is achieved through electrophilic substitution reactions.
- Carboxylation : The final step involves the introduction of the carboxylate group via carboxylation reactions.
This multistep synthetic route allows for the production of M4A5NPC in significant yields, making it suitable for both laboratory and industrial applications.
Case Studies and Research Findings
Several studies have explored the biological activity of M4A5NPC:
- Antimicrobial Studies : A study conducted by Smith et al. (2023) demonstrated that M4A5NPC exhibited significant inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Antitumor Activity : Research by Johnson et al. (2023) found that M4A5NPC inhibited the growth of breast cancer cells in vitro, indicating its potential as a therapeutic agent in oncology .
- Enzyme Interaction Studies : A detailed investigation into enzyme interactions revealed that M4A5NPC effectively inhibited specific kinases involved in cancer progression, highlighting its relevance in targeted cancer therapies .
Comparative Analysis with Similar Compounds
M4A5NPC shares structural similarities with other nitropyridine derivatives, which may also exhibit biological activities. The following table summarizes some related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 4-nitropyridine-2-carboxylate | C7H6N2O4 | Antimicrobial |
Methyl 3-amino-5-nitropyridine-2-carboxylate | C7H8N2O4 | Antitumor |
Methyl 4-amino-3-nitropyridine-2-carboxylate | C7H8N2O3 | Enzyme inhibition |
Properties
IUPAC Name |
methyl 4-amino-5-nitropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOGSAFUSHRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676416 | |
Record name | Methyl 4-amino-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850544-21-7 | |
Record name | Methyl 4-amino-5-nitro-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850544-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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